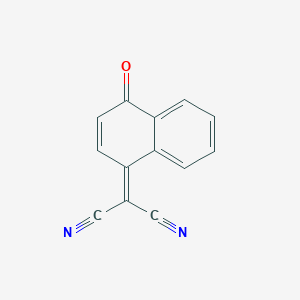
(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” is a fascinating compound with a complex structure. It belongs to the class of donor–acceptor–donor (D–A–D) type molecules. These compounds often exhibit unique optical properties due to their electron-donating and electron-accepting moieties. In this case, the compound features an oxonaphthalene core linked to a propanedinitrile group.
Preparation Methods
Synthetic Routes:
The synthesis of “(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” involves several steps. One common synthetic route is as follows:
-
Formation of 2,6-dibromoanthracene-9,10-dione
- Compound 2,6-dibromoanthracene-9,10-dione is prepared by bromination of anthracene-9,10-dione.
- Reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) in an organic solvent (e.g., dichloromethane or chloroform).
-
Coupling Reaction
- 2,6-dibromoanthracene-9,10-dione reacts with an appropriate nucleophile (e.g., malononitrile) to form “this compound.”
- Palladium-catalyzed cross-coupling reactions are commonly employed for this step.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and scalability.
Chemical Reactions Analysis
“(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” can undergo various reactions:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction of the nitrile groups may yield corresponding amines.
Substitution: Substitution reactions can occur at the aromatic positions.
Common Reagents: Bromine, NBS, palladium catalysts, and nucleophiles.
Major Products: Various substituted derivatives based on the reaction conditions.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a fluorescent probe or sensor due to its unique optical properties.
Biology: For bioimaging studies, especially in the second near-infrared (NIR-II) window.
Industry: In materials science for optoelectronic devices.
Mechanism of Action
The exact mechanism by which “(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” exerts its effects depends on its specific application. It likely interacts with cellular components or biomolecules, affecting their function.
Comparison with Similar Compounds
While there are no direct analogs of this compound, its structural features make it distinct within the D–A–D family. Similar compounds include other AIE (aggregation-induced emission) fluorophores and naphthalene derivatives.
Properties
CAS No. |
116387-63-4 |
|---|---|
Molecular Formula |
C13H6N2O |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(4-oxonaphthalen-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H6N2O/c14-7-9(8-15)10-5-6-13(16)12-4-2-1-3-11(10)12/h1-6H |
InChI Key |
VNSSYVLGDKEJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=C(C#N)C#N)C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


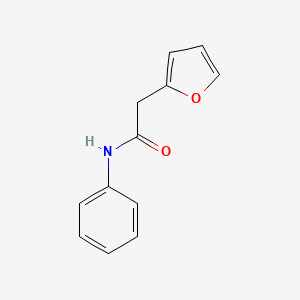
![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
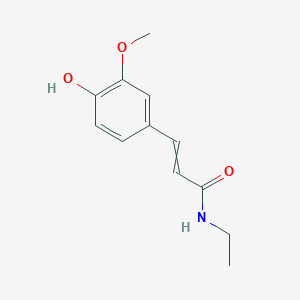
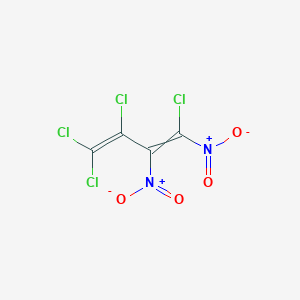
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
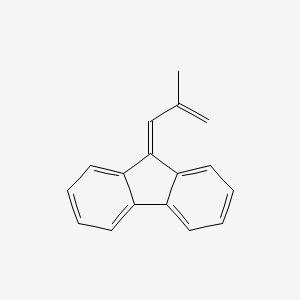
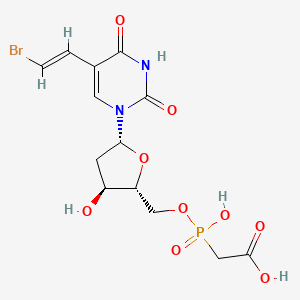
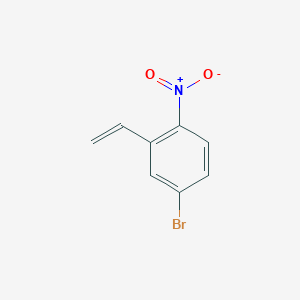
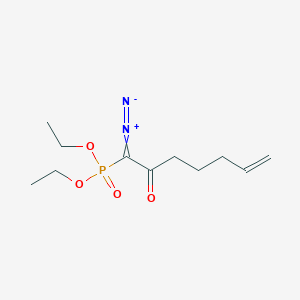
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)

